molecular formula C26H25NO4S B11703600 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate CAS No. 302939-87-3

6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate

Cat. No.: B11703600
CAS No.: 302939-87-3
M. Wt: 447.5 g/mol
InChI Key: KZPVCPTVMAIORF-UHFFFAOYSA-N
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Description

6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hexyl chain, a phenyl-thiazole moiety, and an acetate group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Thiazole Ring: The chromen-2-one intermediate is then reacted with a thioamide and an α-haloketone to form the thiazole ring.

    Hexyl Chain Addition: The hexyl chain can be introduced via alkylation reactions using hexyl halides.

    Acetylation: Finally, the acetate group is introduced through acetylation using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl-thiazole moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Pyridine, piperidine.

Major Products

    Oxidation Products: Oxidized derivatives of the phenyl-thiazole moiety.

    Reduction Products: Reduced forms of the carbonyl groups.

    Substitution Products: Compounds with different functional groups replacing the acetate group.

Scientific Research Applications

Chemistry

In chemistry, 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-cancer and anti-infective agents.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate involves its interaction with specific molecular targets. The phenyl-thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The acetate group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-hexyl-2-oxo-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate: Similar structure but with a methyl group instead of a phenyl group.

    6-hexyl-2-oxo-3-(4-phenyl-1,3-oxazol-2-yl)-2H-chromen-7-yl acetate: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate lies in its combination of a phenyl-thiazole moiety with a chromen-2-one core and an acetate group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

302939-87-3

Molecular Formula

C26H25NO4S

Molecular Weight

447.5 g/mol

IUPAC Name

[6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-7-yl] acetate

InChI

InChI=1S/C26H25NO4S/c1-3-4-5-7-12-19-13-20-14-21(26(29)31-24(20)15-23(19)30-17(2)28)25-27-22(16-32-25)18-10-8-6-9-11-18/h6,8-11,13-16H,3-5,7,12H2,1-2H3

InChI Key

KZPVCPTVMAIORF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=CC=C4)OC(=O)C

Origin of Product

United States

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